1-(3-Bromo-2-methoxyphenyl)ethanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromo-2-methoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-6,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOGPOSOMAJBNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Br)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 3 Bromo 2 Methoxyphenyl Ethanol
Chemoenzymatic and Biocatalytic Approaches to Enantioselective Synthesis
The transition towards greener and more sustainable chemical manufacturing has propelled the adoption of biocatalysis. Chemoenzymatic routes, which combine the selectivity of enzymes with the efficiency of chemical reactions, offer a powerful platform for producing complex chiral molecules like 1-(3-Bromo-2-methoxyphenyl)ethanol. These methods provide high enantioselectivity under mild reaction conditions, minimizing waste and environmental impact.
Carbonyl Reductase (CBR) and Alcohol Dehydrogenase (ADH) Catalysis
Carbonyl reductases (CBRs) and alcohol dehydrogenases (ADHs) are pivotal enzymes in the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols. The synthesis of (S)-1-(3-bromo-2-methoxyphenyl)ethanol, a crucial precursor for the drug Lusutrombopag, has been a significant target for such biocatalytic reductions.
The discovery of robust and highly selective biocatalysts is the cornerstone of developing efficient synthetic processes. A key strategy involves screening a diverse range of microorganisms for their ability to perform the desired transformation.
Recent research has successfully identified potent carbonyl reductases for the synthesis of (S)-1-(3-bromo-2-methoxyphenyl)ethanol from its corresponding ketone, 1-(3'-bromo-2'-methoxyphenyl)ethanone. researchgate.net Through screening available CBRs, a notable enzyme was sourced from Novosphingobium aromaticivorans . This CBR demonstrated the ability to completely convert the substrate at a concentration of 100 g/L. researchgate.net
Further screening led to the identification of an even more efficient carbonyl reductase from Novosphingobium sp. Leaf2 (NoCR). researchgate.net This enzyme proved capable of converting a higher substrate load of 200 g/L of 1-(3'-bromo-2'-methoxyphenyl)ethanone to (S)-1-(3-bromo-2-methoxyphenyl)ethanol with an excellent enantiomeric excess (ee) of over 99% and an isolated yield of 77%. researchgate.net The kinetic parameters of the recombinant NoCR were determined, with a Km of 0.66 mmol/L and a kcat of 7.5/s, resulting in a catalytic efficiency (kcat/Km) of 11.3 mmol/s·L. researchgate.net
While specific studies on the use of Sporobolomyces salmonicolor and Bacillus sp. for the synthesis of this compound are not extensively documented, these organisms are well-known sources of carbonyl reductases with broad substrate scopes. For instance, reductases from Sporobolomyces salmonicolor have been successfully engineered for the stereoselective reduction of other complex ketones. This suggests their potential as candidates for screening and application in the synthesis of the target compound. Similarly, various species of Bacillus are utilized in industrial fermentations and are known to possess a wide array of reductases, making them a valuable resource for biocatalyst discovery.
| Enzyme Source | Substrate Concentration | Conversion | Enantiomeric Excess (ee) | Isolated Yield |
| Novosphingobium aromaticivorans CBR | 100 g/L | Complete | Not specified | Not specified |
| Novosphingobium sp. Leaf2 NoCR | 200 g/L | Complete | >99% (S) | 77% |
Once a promising biocatalyst is identified, its properties can be further enhanced through protein engineering and directed evolution. These techniques allow for the fine-tuning of an enzyme's activity, selectivity, and stability to meet the demands of industrial processes. researchgate.net Methods such as site-directed mutagenesis and random mutagenesis, followed by high-throughput screening, can generate enzyme variants with significantly improved characteristics.
While specific directed evolution studies on the CBRs from Novosphingobium for the synthesis of this compound are not yet widely published, the amenability of these enzymes to engineering is evident from their successful recombinant expression and characterization. researchgate.net The high catalytic activity and stereoselectivity of the wild-type NoCR towards acetophenone (B1666503) derivatives with halogen and methoxy (B1213986) substitutions suggest a robust enzyme scaffold that is ripe for further optimization. researchgate.net
General strategies in enzyme engineering that could be applied include:
Saturation Mutagenesis: Targeting specific residues in the active site to explore the full potential of single amino acid substitutions for improving catalytic efficiency (kcat/Km) and stereoselectivity.
Structure-Guided Design: Using the three-dimensional structure of the enzyme to rationally design mutations that can better accommodate the substrate and stabilize the transition state.
Directed Evolution Campaigns: Employing iterative rounds of random mutagenesis and screening to select for variants with desired improvements, a technique that has been successfully used to enhance the performance of other carbonyl reductases for pharmaceutical intermediates.
The majority of CBRs and ADHs rely on nicotinamide (B372718) cofactors, such as NADH or NADPH, as a source of reducing equivalents. These cofactors are expensive, making their use in stoichiometric amounts economically unfeasible for large-scale synthesis. Therefore, an efficient in situ cofactor regeneration system is crucial for a viable biocatalytic process. mdpi.com
An enzyme-coupled system is a widely adopted strategy. This involves a second enzyme and a low-cost substrate to regenerate the cofactor consumed in the primary reaction. For the synthesis of (S)-1-(3-bromo-2-methoxyphenyl)ethanol using the NoCR from Novosphingobium sp. Leaf2, a formate (B1220265) dehydrogenase (FDH)/formate system was effectively employed for NADH regeneration. researchgate.net In this system, FDH oxidizes formate to carbon dioxide, while reducing NAD⁺ back to NADH, which can then be re-utilized by the carbonyl reductase. This creates a closed-loop system that requires only a catalytic amount of the expensive cofactor.
Endophytic fungi, which reside within the tissues of living plants, represent a vast and largely untapped resource of novel biocatalysts. google.com Their symbiotic relationship with host plants has led to the evolution of unique enzymatic pathways capable of metabolizing a wide array of complex organic molecules. google.com
While the direct application of endophytic fungi for the stereoselective biotransformation of 3'-Bromo-2'-methoxyacetophenone has not been specifically reported, studies on other substituted acetophenones have shown significant promise. For example, endophytic fungi have been successfully used for the asymmetric reduction of various acetophenone derivatives, yielding chiral alcohols with high conversion rates and enantiomeric excess. These transformations are typically carried out using whole fungal cells, which has the advantage of containing the necessary enzymes and cofactor regeneration systems, thereby simplifying the process. The broad substrate tolerance observed in many endophytic fungi suggests that screening these organisms could lead to the discovery of new biocatalysts for the synthesis of this compound.
Process Optimization for Industrial Scale-Up and Green Chemistry Principles
The successful transition of a biocatalytic process from the laboratory to an industrial scale requires rigorous optimization of various parameters. This includes maximizing substrate and catalyst loading, ensuring efficient product recovery, and adhering to the principles of green chemistry to minimize environmental impact and production costs.
The synthesis of (S)-1-(3-bromo-2-methoxyphenyl)ethanol using the NoCR from Novosphingobium sp. Leaf2 at a substrate concentration of 200 g/L is a significant step towards industrial viability. researchgate.net This high substrate loading leads to a favorable space-time yield, a critical factor in reducing reactor size and operational costs.
Green chemistry principles are integral to modern process development. The use of biocatalysts in aqueous media under mild conditions inherently aligns with these principles. Key green chemistry metrics used to evaluate the sustainability of a process include:
Atom Economy: Measures the efficiency with which atoms from the reactants are incorporated into the final product.
E-Factor (Environmental Factor): Quantifies the amount of waste generated per unit of product.
Reaction Mass Efficiency (RME): Provides a more comprehensive measure by considering reaction yield, atom economy, and stoichiometry.
Chemical Synthetic Pathways
The construction of this compound is typically approached via a two-step sequence: the synthesis of the corresponding ketone, 1-(3-Bromo-2-methoxyphenyl)ethanone (B1525806), followed by its reduction to the target alcohol. The efficiency and stereochemical outcome of the entire process are highly dependent on the methodologies employed in each of these stages.
Precursor Synthesis: 1-(3-Bromo-2-methoxyphenyl)ethanone and its Derivatives
The primary route for the synthesis of aryl ketones, including 1-(3-Bromo-2-methoxyphenyl)ethanone, is the Friedel-Crafts acylation. masterorganicchemistry.comorganic-chemistry.org This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring.
A plausible pathway to 1-(3-Bromo-2-methoxyphenyl)ethanone is the Friedel-Crafts acylation of 2-bromoanisole (B166433). wikipedia.org In this reaction, 2-bromoanisole is treated with an acetylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) ((CH₃CO)₂O), in the presence of a Lewis acid catalyst. organic-chemistry.org Aluminum chloride (AlCl₃) is a commonly used catalyst for this transformation. masterorganicchemistry.comyoutube.com
The reaction proceeds through the formation of a highly electrophilic acylium ion, which is generated from the reaction between the acetylating agent and the Lewis acid. This acylium ion is then attacked by the electron-rich aromatic ring of 2-bromoanisole. The regioselectivity of the acylation is directed by the existing substituents on the benzene (B151609) ring: the methoxy group (-OCH₃) is an activating, ortho-, para-directing group, while the bromine atom (-Br) is a deactivating, yet also ortho-, para-directing group. The substitution pattern of the desired product, with the acetyl group at the 3-position, indicates that acylation occurs ortho to the methoxy group and meta to the bromo group.
It is important to note that strong Lewis acids like AlCl₃ can sometimes lead to undesired side reactions, such as the demethylation of the methoxy group, especially under harsh conditions. stackexchange.com To circumvent this, milder Lewis acid catalysts, such as zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), or rare-earth metal triflates (e.g., Sc(OTf)₃), can be employed. masterorganicchemistry.comstackexchange.com These alternative catalysts often provide better yields and cleaner reactions for activated aromatic systems like anisoles. stackexchange.com
Table 1: Key Reagents in the Synthesis of 1-(3-Bromo-2-methoxyphenyl)ethanone
| Reagent Name | Molecular Formula | Role in Synthesis |
| 2-Bromoanisole | C₇H₇BrO | Starting Aromatic Substrate |
| Acetyl Chloride | C₂H₃ClO | Acetylating Agent |
| Acetic Anhydride | C₄H₆O₃ | Acetylating Agent |
| Aluminum Chloride | AlCl₃ | Lewis Acid Catalyst |
| Zinc Chloride | ZnCl₂ | Milder Lewis Acid Catalyst |
| Iron(III) Chloride | FeCl₃ | Milder Lewis Acid Catalyst |
Classical Reduction Strategies for Chiral Alcohol Formation
Once the precursor ketone, 1-(3-Bromo-2-methoxyphenyl)ethanone, is obtained, the next critical step is its reduction to the chiral alcohol, this compound. A variety of classical and modern reduction methods can be employed, with the choice of reagent determining the stereochemical outcome of the reaction.
For the preparation of a racemic mixture of the alcohol, sodium borohydride (B1222165) (NaBH₄) is a commonly used, mild, and selective reducing agent. digitellinc.comblogspot.comscribd.com The reduction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol (B145695), where the borohydride anion provides a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ketone. blogspot.comscribd.com Subsequent protonation of the resulting alkoxide by the solvent yields the alcohol. Lithium aluminium hydride (LiAlH₄) is a more powerful reducing agent but is less selective and reacts violently with protic solvents, requiring the use of anhydrous ethers like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.org
The synthesis of an enantiomerically pure or enriched alcohol requires an asymmetric reduction strategy. This is often achieved through catalytic methods, which are highly desirable as only a small amount of a chiral catalyst is needed. organicreactions.org One of the most successful approaches is the use of chiral oxazaborolidine catalysts, often referred to as Corey-Bakshi-Shibata (CBS) catalysts, in combination with a stoichiometric reducing agent like borane (B79455) (BH₃). wikipedia.orgorganicreactions.orgijprs.com These catalysts create a chiral environment around the ketone, forcing the hydride to be delivered to one face of the carbonyl group preferentially, thus leading to the formation of one enantiomer in excess. organicreactions.orgijprs.com
Another important method is catalytic transfer hydrogenation, which uses a chiral transition metal catalyst (often based on ruthenium or rhodium) and a hydrogen donor like isopropanol (B130326) or formic acid. wikipedia.org These methods are known for their high enantioselectivities and operational simplicity.
Table 2: Comparison of Reduction Methods for Aryl Ketones
| Reduction Method | Reducing Agent(s) | Typical Solvent | Stereoselectivity | Key Features |
| Borohydride Reduction | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Achiral (produces racemate) | Mild, selective for carbonyls, easy workup. blogspot.comscribd.com |
| CBS Catalytic Reduction | Borane (BH₃), Chiral Oxazaborolidine | Tetrahydrofuran (THF) | Chiral (produces one enantiomer in excess) | Highly enantioselective for a wide range of ketones. organicreactions.orgijprs.com |
| Asymmetric Transfer Hydrogenation | Isopropanol, Formic Acid, Chiral Ru/Rh Catalyst | Various | Chiral (produces one enantiomer in excess) | Avoids the use of gaseous hydrogen and borane reagents. wikipedia.org |
Optimization of Reaction Conditions for Yield and Selectivity in Chemical Conversions
The success of the synthesis of this compound hinges on the careful optimization of reaction conditions to maximize both the chemical yield and the enantiomeric excess (ee) of the desired stereoisomer. Several factors can be tuned to achieve the best results.
For the reduction step, the choice of solvent can significantly influence the reaction rate and selectivity. mdpi.com In borohydride reductions, protic solvents like ethanol are common, but their properties can affect the reactivity of the reducing agent. blogspot.com In catalytic asymmetric reductions, aprotic solvents like THF are often preferred to avoid interference with the catalyst and the borane reagent. ijprs.com
Temperature is another critical parameter. While many reductions can be performed at room temperature, lowering the temperature can sometimes enhance enantioselectivity by making the transition states leading to the two different enantiomers more energetically distinct. lookchem.com
The loading of the catalyst in asymmetric reductions is also a key variable. While a higher catalyst loading can increase the reaction rate, it also adds to the cost. Therefore, finding the minimum catalyst loading that still provides high yield and enantioselectivity is crucial for an efficient process. ijprs.com For instance, studies on the asymmetric reduction of acetophenone have shown that increasing the catalyst loading of a chiral organocatalyst from 5 mol% to 10 mol% can improve enantioselectivity, but a further increase to 20 mol% may not lead to significant improvement. ijprs.com
The nature of the substituents on the aromatic ring of the ketone can also impact the effectiveness of a particular catalytic system. Electron-withdrawing groups can sometimes lead to better enantioselectivity compared to electron-donating groups in certain catalytic systems. ijprs.com
Table 3: Illustrative Optimization of Asymmetric Acetophenone Reduction
| Catalyst Loading (mol%) | Reducing System | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 5 | (1S, 2R)-(-)-cis-1-amino-2-indanol / NaBH₄ / CH₃I | THF | - | Poor |
| 5 | (1S, 2R)-(-)-cis-1-amino-2-indanol / Tetrabutylammonium Borohydride / CH₃I | THF | 85 | 63 |
| 10 | (1S, 2R)-(-)-cis-1-amino-2-indanol / Tetrabutylammonium Borohydride / CH₃I | THF | 89 | 91 |
| 20 | (1S, 2R)-(-)-cis-1-amino-2-indanol / Tetrabutylammonium Borohydride / CH₃I | THF | - | No significant improvement |
| Data based on the reduction of acetophenone as a model substrate, adapted from a study on in situ generated chiral oxazaborolidine catalysts. ijprs.com |
By systematically adjusting these parameters, chemists can develop a robust and efficient synthesis for producing this compound with high purity and the desired stereochemistry, making it available for its intended applications in pharmaceutical and chemical research.
Stereochemical Control and Enantioselective Synthesis of 1 3 Bromo 2 Methoxyphenyl Ethanol
Strategies for Enantiopure Alcohol Production
The production of enantiomerically pure alcohols, such as (S)-1-(3-Bromo-2-methoxyphenyl)ethanol, a key precursor for the synthesis of Lusutrombopag, is a critical challenge in organic synthesis. nih.gov Various strategies have been developed to achieve high enantioselectivity, with biocatalytic asymmetric reduction of the corresponding prochiral ketone, 1-(3-bromo-2-methoxyphenyl)ethanone (B1525806), emerging as a highly effective and environmentally benign approach. nih.gov
One of the primary methods for generating enantiopure alcohols is the asymmetric reduction of ketones. This can be accomplished through both chemical and biological catalysts. Chemical methods often involve the use of chiral metal complexes or organocatalysts. However, biocatalysis, utilizing enzymes such as carbonyl reductases (also known as alcohol dehydrogenases), offers several advantages, including high enantioselectivity, mild reaction conditions, and reduced environmental impact. scbt.com
A notable example is the use of a carbonyl reductase from Novosphingobium aromaticivorans (CBR), which has been shown to completely convert 100 g/L of 1-(3′-bromo-2′-methoxyphenyl)ethanone to (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol. nih.gov An even more efficient process was developed using a carbonyl reductase from Novosphingobium sp. Leaf2 (NoCR). This enzyme achieved the complete conversion of 200 g/L of the ketone to the (S)-alcohol with an excellent enantiomeric excess (ee) of over 99% and an isolated yield of 77%. nih.gov This process utilizes a formate (B1220265) dehydrogenase (FDH)/formate system for the regeneration of the essential cofactor NADH. nih.gov
Another common strategy is kinetic resolution, where one enantiomer of a racemic mixture reacts at a faster rate than the other, allowing for their separation. This can be achieved through enzymatic acylation or oxidation. For instance, immobilized cells of Candida albicans have been used in the oxidative kinetic resolution of racemic secondary alcohols to produce the (R)-enantiomer with high conversion and enantiomeric excess.
The table below summarizes the effectiveness of different enzymatic strategies for the production of enantiopure 1-(3-Bromo-2-methoxyphenyl)ethanol.
| Enzyme Source | Substrate Concentration | Conversion | Enantiomeric Excess (ee) | Product |
| Novosphingobium aromaticivorans CBR | 100 g/L | Complete | >99% | (S)-1b |
| Novosphingobium sp. Leaf2 NoCR | 200 g/L | Complete | >99% | (S)-1b |
(S)-1b refers to (S)-1-(3-Bromo-2-methoxyphenyl)ethanol.
Chiral Induction Mechanisms in Asymmetric Catalytic Reductions
The high enantioselectivity observed in the asymmetric reduction of prochiral ketones like 1-(3-bromo-2-methoxyphenyl)ethanone by carbonyl reductases is governed by the specific interactions between the substrate and the enzyme's active site. The mechanism of chiral induction relies on the precise three-dimensional arrangement of amino acid residues within the active site, which creates a chiral environment that preferentially binds one of the two prochiral faces of the ketone.
Molecular modeling and docking studies of carbonyl reductases, such as Sporobolomyces salmonicolor carbonyl reductase (SSCR), provide insights into these mechanisms. The active site of these enzymes typically contains a binding pocket for the ketone substrate in close proximity to the nicotinamide (B372718) cofactor (NADH or NADPH). nih.gov This pocket is often described as having a "large" and a "small" sub-pocket to accommodate the two substituents of the carbonyl group.
For the reduction of aryl alkyl ketones, the aromatic ring generally occupies the larger, more sterically accommodating pocket, while the smaller alkyl group fits into the smaller pocket. This preferential orientation, often referred to as the "Prelog" or "anti-Prelog" model depending on the enzyme, dictates which face (Re or Si) of the carbonyl is exposed to the hydride transfer from the nicotinamide cofactor. researchgate.net
In the case of the highly (S)-enantioselective reduction of acetophenone (B1666503) by Geotrichum candidum NBRC 4597 acetophenone reductase (GcAPRD), crystallographic and docking studies have revealed the critical role of specific amino acid residues. For instance, Trp288 has been suggested to limit the size of the small binding pocket, thereby enforcing a specific orientation of the substrate that leads to the formation of the (S)-alcohol. nih.gov The carbonyl oxygen of the substrate is stabilized by hydrogen bonds with catalytic residues, such as serine and tyrosine, further locking the substrate into a productive conformation for stereoselective hydride attack. researchgate.net The interaction energy between the substrate and the active site is more favorable for the conformation that leads to the major enantiomer. nih.gov
The combination of steric hindrance within the binding pockets and specific hydrogen bonding interactions with the carbonyl oxygen are the key determinants of chiral induction in these enzymatic reductions.
Impact of Biocatalyst Engineering and Directed Evolution on Enantioselectivity
While nature provides a vast diversity of enzymes, their native properties are not always optimal for industrial applications. Biocatalyst engineering, particularly through directed evolution, has become a powerful tool to enhance enzyme properties such as activity, stability, and, crucially, enantioselectivity. acs.org
Directed evolution mimics the process of natural selection in the laboratory. It involves creating a large library of enzyme variants through random mutagenesis (e.g., error-prone PCR) or site-directed mutagenesis, followed by high-throughput screening or selection to identify mutants with improved characteristics. This iterative process can lead to significant enhancements in enzyme performance.
For carbonyl reductases, directed evolution has been successfully employed to improve their enantioselectivity towards specific ketones. For example, structure-guided directed evolution of a carbonyl reductase from Sporobolomyces salmonicolor (SSCR) resulted in a mutant with a 23.9-fold increase in activity and high stereoselectivity (>98% ratio) for the desymmetric reduction of a cyclic diketone. researchgate.net
In the context of producing (S)-1-(3-Bromo-2-methoxyphenyl)ethanol, the identification of highly efficient carbonyl reductases from Novosphingobium species highlights the success of screening natural diversity. nih.gov Further improvements in the catalytic efficiency of these enzymes for industrial-scale production could be achieved through directed evolution. By creating and screening libraries of mutants of the Novosphingobium aromaticivorans CBR or Novosphingobium sp. Leaf2 NoCR, it would be possible to identify variants with even higher activity, stability, or tolerance to high substrate and product concentrations.
The general approach to engineering these enzymes would involve:
Identifying key residues: Using structural information or homology modeling to identify amino acid residues in the active site that interact with the substrate.
Creating mutant libraries: Employing techniques like saturation mutagenesis at the identified key positions to generate a diverse set of enzyme variants.
High-throughput screening: Developing an efficient assay to screen the mutant libraries for improved enantioselectivity and activity towards 1-(3-bromo-2-methoxyphenyl)ethanone.
This systematic approach of biocatalyst engineering holds immense potential for tailoring enzymes to meet the specific demands of industrial synthesis, including the production of enantiopure pharmaceutical intermediates like (S)-1-(3-Bromo-2-methoxyphenyl)ethanol.
Influence of Reaction Parameters (e.g., co-solvents) on Enantiomeric Excess (ee)
The enantiomeric excess (ee) of a biocatalytic reaction can be significantly influenced by various reaction parameters, including temperature, pH, and the presence of co-solvents. Optimizing these conditions is crucial for achieving high enantioselectivity in the synthesis of chiral molecules like this compound.
Temperature and pH: Enzyme activity and stability are highly dependent on temperature and pH. researchgate.netresearchgate.net Each enzyme has an optimal temperature and pH range at which it exhibits maximum activity. Deviations from these optima can lead to a decrease in both reaction rate and enantioselectivity. For instance, studies on various enzymes have shown that maximal activity is often observed within a specific pH range, and activity can decrease sharply at higher or lower pH values. nih.gov Similarly, increasing the temperature generally increases the reaction rate up to a certain point, after which the enzyme begins to denature, leading to a loss of activity. researchgate.net The production of carbonyl reductase by Candida viswanathii was found to be optimal at a pH of 9.0 and a temperature of 25°C. nih.gov In a fermentor setting, controlling the pH at 8.0 significantly enhanced enzyme production. nih.gov
Co-solvents: The use of organic co-solvents in aqueous reaction media is often necessary to improve the solubility of hydrophobic substrates like substituted acetophenones. However, co-solvents can have a profound effect on enzyme structure and function, which in turn can alter the enantioselectivity. The influence of a co-solvent is complex and can be attributed to several factors, including its polarity (log P), size, and its ability to interact with the enzyme and the hydration layer surrounding it. nih.gov
In some cases, the addition of a co-solvent can enhance enantioselectivity. For other enzyme-solvent pairs, a decrease in enantioselectivity is observed. For example, a study on thiamine (B1217682) diphosphate-dependent enzymes showed that for enzymes that are already highly selective in an aqueous buffer (>99.9% ee), the addition of a co-solvent did not diminish this selectivity. nih.gov However, for less selective enzymes, the choice of co-solvent had a significant impact. nih.gov It has been proposed that smaller organic solvent molecules can have a greater impact on selectivity, potentially by competing with the substrate for binding in the active site. nih.gov
The optimization of these reaction parameters through systematic experimentation is a critical step in developing a robust and highly enantioselective biocatalytic process for the synthesis of this compound.
Deracemization Strategies for sec-Alcohols
Deracemization is an elegant strategy for the synthesis of enantiopure compounds as it allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer. This approach is particularly valuable for the production of chiral secondary alcohols. Several chemoenzymatic and biocatalytic methods have been developed for the deracemization of sec-alcohols.
One common approach involves a two-step, one-pot process that combines a non-enantioselective oxidation of the alcohol to the corresponding ketone, followed by an enantioselective reduction of the ketone back to one of the enantiomers of the alcohol. researchgate.net This can be achieved using a chemical oxidizing agent in tandem with an enantioselective reductase enzyme. For example, a system using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and iodine for the oxidation step, followed by bioreduction with either a Prelog or anti-Prelog selective alcohol dehydrogenase, has been successfully used for the deracemization of 1-arylethanols. nih.gov
Another strategy employs a biocatalyst for both the oxidation and reduction steps. For instance, a single mutant of Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase has been shown to catalyze the non-stereoselective oxidation of a racemic alcohol to a ketone, followed by a stereoselective reduction to a single enantiomer of the alcohol. igem.org
A chemo-enzymatic sequence using plant cells has also been demonstrated for the deracemization of secondary alcohols. In this method, immobilized cells of Gardenia jasminoides are used for the stereoselective oxidation of the (S)-enantiomer from a racemic mixture. Subsequently, a chemical reducing agent like sodium borohydride (B1222165) (NaBH4) is added to the same vessel to reduce the resulting ketone to the racemic alcohol. Repetition of this cycle leads to an enrichment of the (R)-enantiomer. nih.gov
Visible-light-driven catalytic deracemization represents a more recent advancement. This method utilizes a heterogeneous photocatalyst for the dehydrogenation of the alcohol to the ketone, followed by an enantioselective thermal hydrogenation catalyzed by a chiral homogeneous catalyst. nih.gov This approach has been successfully applied to a range of racemic aryl alkyl alcohols. nih.gov
While specific examples of the deracemization of this compound are not extensively documented in the reviewed literature, the principles and methods described for other aryl-substituted secondary alcohols are directly applicable and offer promising routes for its enantiopure synthesis from a racemic mixture.
Reactivity and Derivatization Studies of 1 3 Bromo 2 Methoxyphenyl Ethanol
Transformations Involving the Secondary Alcohol Functionality
The secondary alcohol group in 1-(3-bromo-2-methoxyphenyl)ethanol is a key site for various chemical modifications.
Oxidation: The hydroxyl group can be oxidized to a ketone, forming 1-(3-bromo-2-methoxyphenyl)ethanone (B1525806). This transformation is typically achieved using common oxidizing agents like chromium trioxide (CrO₃) or pyridinium (B92312) chlorochromate (PCC).
Esterification: Reaction with acyl chlorides or acid anhydrides converts the alcohol into its corresponding ester. For instance, treatment with acetyl chloride would yield 1-(3-bromo-2-methoxyphenyl)ethyl acetate. This reaction is often used to protect the alcohol functionality during subsequent reaction steps.
Etherification: The alcohol can also be converted into an ether through reactions such as the Williamson ether synthesis, which involves deprotonation with a strong base to form an alkoxide, followed by reaction with an alkyl halide.
Reactions at the Bromine Atom: Cross-Coupling and Substitution Reactions
The bromine atom on the phenyl ring opens up possibilities for numerous carbon-carbon and carbon-heteroatom bond-forming reactions.
Cross-Coupling Reactions: This class of reactions is fundamental in modern organic synthesis. This compound can participate in various palladium-catalyzed cross-coupling reactions, such as:
Suzuki Coupling: Reaction with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.
Heck Coupling: Reaction with an alkene to form a substituted alkene.
Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.
Buchwald-Hartwig Amination: Reaction with an amine to form a new carbon-nitrogen bond, yielding an amino-substituted derivative.
Nucleophilic Aromatic Substitution (SNA r): While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, reactions can occur under specific conditions. For SNAr to proceed, the aromatic ring typically needs to be activated by electron-withdrawing groups. libretexts.org The mechanism usually involves the addition of a nucleophile to the ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the halide. libretexts.orgyoutube.com However, in the absence of strong electron-withdrawing groups, the reaction can sometimes proceed through a benzyne (B1209423) intermediate. masterorganicchemistry.com The presence of the methoxy (B1213986) and bromo substituents on this compound will influence the feasibility and outcome of such reactions. masterorganicchemistry.com
Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring
The existing substituents on the phenyl ring—the bromo, methoxy, and 1-hydroxyethyl groups—direct the position of any further substitution.
Electrophilic Aromatic Substitution (EAS): The methoxy group is an activating, ortho-, para-directing group due to its electron-donating resonance effect. The bromo group is a deactivating, ortho-, para-directing group. The 1-hydroxyethyl group is generally considered a deactivating, meta-directing group. The interplay of these directing effects will determine the regioselectivity of electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions.
Nucleophilic Aromatic Substitution (NAS): As mentioned previously, NAS on an unactivated aryl halide is challenging. However, the introduction of strong electron-withdrawing groups onto the ring via EAS could facilitate subsequent nucleophilic substitution of the bromine atom.
Regioselective Functionalization Strategies and Controlled Synthesis of Derivatives
The controlled synthesis of specific derivatives of this compound relies on the careful selection of reagents and reaction conditions to achieve regioselectivity. For instance, a regioselective one-pot synthesis approach has been developed for the bis-alkoxyselenenylation of alkenes, which involves the reaction of selenium dibromide with alkenes followed by the addition of an alcohol. mdpi.com This highlights the potential for developing specific and efficient methods for functionalizing molecules based on their inherent reactivity. mdpi.com The synthesis of various chalcone (B49325) derivatives, which are precursors to flavonoids, has also been explored through methods like the Claisen-Schmidt condensation. researchgate.net
Applications As a Key Synthetic Intermediate in Complex Molecule Synthesis
Precursor Role in Pharmaceutical Intermediates (e.g., Lusutrombopag)
The most prominent and well-documented application of 1-(3-Bromo-2-methoxyphenyl)ethanol is its crucial role as a key precursor in the synthesis of Lusutrombopag. doaj.orgresearchgate.net Lusutrombopag is a thrombopoietin receptor agonist used for the treatment of thrombocytopenia. The (S)-enantiomer of this compound, specifically (S)-1-(3-Bromo-2-methoxyphenyl)ethanol, is the essential chiral building block for constructing the core structure of this pharmaceutical agent. doaj.orgresearchgate.net
The synthesis of (S)-1-(3-Bromo-2-methoxyphenyl)ethanol is often achieved through the asymmetric reduction of its corresponding ketone, 1-(3-Bromo-2-methoxyphenyl)ethanone (B1525806). Biocatalysis, employing enzymes such as carbonyl reductases, has proven to be a highly efficient method for this transformation, yielding the desired (S)-alcohol with high enantioselectivity. doaj.orgresearchgate.net
One notable study highlights the use of a carbonyl reductase from Novosphingobium aromaticivorans (CBR) for the complete conversion of 1-(3'-bromo-2'-methoxyphenyl)ethanone to (S)-1-(3'-bromo-2'-methoxyphenyl)ethanol. doaj.org Further optimization using a carbonyl reductase from Novosphingobium sp. Leaf2 (NoCR) allowed for the conversion of the ketone at a high concentration (200 g/L) with excellent enantiomeric excess (>99% ee) and a good isolated yield (77%). doaj.org The efficiency of this enzymatic reduction is underscored by the kinetic parameters of the NoCR enzyme. doaj.org
Table 1: Enzymatic Synthesis of (S)-1-(3-Bromo-2-methoxyphenyl)ethanol
| Enzyme Source | Substrate Concentration | Conversion | Enantiomeric Excess (ee) | Isolated Yield |
|---|---|---|---|---|
| Novosphingobium aromaticivorans (CBR) | 100 g/L | Complete | Not specified | Not specified |
| Novosphingobium sp. Leaf2 (NoCR) | 200 g/L | Complete | >99% | 77% |
Data sourced from Cui et al. (2022). doaj.org
Utility in the Construction of Chiral Building Blocks for Medicinal Chemistry
The inherent chirality of this compound makes it a valuable starting material for the synthesis of other chiral building blocks for medicinal chemistry. While its application in the synthesis of the Lusutrombopag intermediate is the most prominent example, the principle extends to the potential creation of a variety of chiral synthons. The stereospecific reduction of the precursor ketone, 1-(3-Bromo-2-methoxyphenyl)ethanone, provides access to both (R)- and (S)-enantiomers of the alcohol, thereby broadening its utility in asymmetric synthesis.
The presence of the bromo and methoxy (B1213986) groups offers multiple points for further chemical modification, allowing for the introduction of diverse functionalities and the construction of a range of chiral molecules with potential biological activity.
Strategic Integration into Multi-Step Synthesis of Bioactive Compounds
The strategic placement of functional groups in this compound allows for its seamless integration into multi-step synthetic pathways targeting various bioactive compounds. The bromine atom can participate in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is a powerful tool for elaborating the molecular framework and introducing complexity.
Simultaneously, the hydroxyl group can be readily converted into other functional groups or used as a handle for attaching different molecular fragments. This dual functionality makes this compound a versatile node in a synthetic route, allowing for convergent and efficient assembly of the target molecule. While the primary documented multi-step synthesis involving this intermediate is for Lusutrombopag, its potential for use in the synthesis of other complex bioactive molecules is significant.
Development of Downstream Products via Directed Chemical Transformations
The chemical reactivity of this compound allows for a variety of directed chemical transformations to yield a range of downstream products. These transformations can be broadly categorized based on the reactive sites within the molecule: the hydroxyl group, the bromine atom, and the aromatic ring itself.
Table 2: Potential Downstream Transformations of this compound
| Reactive Site | Transformation Type | Potential Products |
|---|---|---|
| Hydroxyl Group | Oxidation | 1-(3-Bromo-2-methoxyphenyl)ethanone |
| Etherification | Alkoxy derivatives | |
| Esterification | Ester derivatives | |
| Substitution (e.g., Mitsunobu reaction) | Amines, azides, etc. | |
| Bromine Atom | Cross-coupling Reactions (Suzuki, etc.) | Biaryl compounds, substituted phenyl derivatives |
| Lithiation/Grignard Formation | Aryllithium or Grignard reagents for further reactions |
| Aromatic Ring | Electrophilic Aromatic Substitution | Further substituted phenyl derivatives |
These transformations can be used to systematically modify the structure of this compound, leading to a library of derivatives that can be screened for various biological activities. For instance, the oxidation of the alcohol back to the ketone provides the starting material for other synthetic routes, while etherification or esterification of the hydroxyl group can be used to modulate the compound's physicochemical properties, such as solubility and bioavailability. The versatility of the bromo group in cross-coupling reactions is particularly valuable for creating novel and complex molecular architectures.
Theoretical and Computational Chemistry Investigations of 1 3 Bromo 2 Methoxyphenyl Ethanol
Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometric parameters of molecules. For a molecule like 1-(3-bromo-2-methoxyphenyl)ethanol, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its most stable conformation.
The optimized molecular structure would reveal key bond lengths, bond angles, and dihedral angles. Of particular interest would be the orientation of the ethanol (B145695) substituent relative to the phenyl ring and the methoxy (B1213986) group. Intramolecular hydrogen bonding between the hydroxyl group of the ethanol moiety and the oxygen of the methoxy group is a plausible interaction that would significantly influence the molecule's geometry. Theoretical investigations on similar ortho-substituted phenols have shown that such intramolecular hydrogen bonds can be well-reproduced by theoretical modeling. The presence of a bromine atom would also influence the electron distribution and geometry of the aromatic ring.
The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped using DFT. The MEP surface would highlight the electrophilic and nucleophilic regions of the molecule, with negative potential (red) indicating areas prone to electrophilic attack and positive potential (blue) indicating areas susceptible to nucleophilic attack.
Table 1: Predicted Key Geometric Parameters for this compound based on Analogous Compounds
| Parameter | Predicted Value Range | Significance |
| C-Br Bond Length | ~1.90 - 1.95 Å | Influences electronic properties and reactivity. |
| O-H Bond Length (in intramolecular H-bond) | ~0.97 - 1.00 Å | Longer than a free O-H bond, indicating H-bonding. |
| C-O (methoxy) Bond Length | ~1.35 - 1.40 Å | Typical for aryl-alkyl ethers. |
| C-C-O-H Dihedral Angle | Variable | Determines the conformation of the ethanol side chain. |
| O-H···O (methoxy) Hydrogen Bond Distance | ~1.8 - 2.2 Å | Indicates the strength of the intramolecular interaction. |
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction (e.g., HOMO-LUMO energies)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. shd-pub.org.rs
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the methoxy and hydroxyl groups. The LUMO, on the other hand, would likely have significant contributions from the antibonding orbitals of the phenyl ring and the C-Br bond. The presence of the electron-withdrawing bromine atom would be expected to lower both the HOMO and LUMO energy levels compared to a non-brominated analogue.
FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. youtube.com For instance, regions of the molecule with a high HOMO density are susceptible to electrophilic attack, while areas with high LUMO density are prone to nucleophilic attack.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound based on Analogous Compounds
| Parameter | Predicted Energy (eV) | Significance |
| HOMO Energy | -5.5 to -6.5 | Relates to ionization potential and nucleophilicity. |
| LUMO Energy | -0.5 to -1.5 | Relates to electron affinity and electrophilicity. |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 | Indicates kinetic stability and chemical reactivity. shd-pub.org.rs |
Natural Bond Orbital (NBO) Analysis for Intramolecular and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. nih.gov It provides a detailed picture of donor-acceptor interactions, which are crucial for understanding hyperconjugation and intramolecular hydrogen bonding. researchgate.net
In this compound, NBO analysis would be particularly insightful for quantifying the strength of the intramolecular hydrogen bond between the hydroxyl hydrogen and the methoxy oxygen. This would be observed as a significant donor-acceptor interaction between the lone pair of the methoxy oxygen (donor NBO) and the antibonding orbital of the O-H bond (acceptor NBO). The stabilization energy (E(2)) associated with this interaction provides a quantitative measure of the hydrogen bond strength.
Enzyme-Substrate Docking and Molecular Dynamics Simulations for Biocatalytic Mechanisms
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a protein's active site. nih.govnih.gov These methods are invaluable in drug discovery and for understanding enzyme mechanisms. researchgate.net
For this compound, docking studies could be performed with various enzymes to explore its potential as a substrate or inhibitor. For example, given its structure, it could be docked into the active site of alcohol dehydrogenases or cytochrome P450 enzymes to investigate its potential metabolic pathways. The docking results would provide a binding energy score and a visual representation of the interactions, such as hydrogen bonds and hydrophobic contacts, between the molecule and the amino acid residues of the enzyme. acs.org
Following docking, MD simulations could be employed to study the dynamic stability of the enzyme-substrate complex over time. These simulations provide insights into the conformational changes that may occur upon binding and can help to refine the understanding of the binding mode and the mechanism of biocatalysis.
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis) and Validation with Experimental Data
Computational chemistry methods, particularly DFT, can be used to predict various spectroscopic parameters with a good degree of accuracy. rsc.org
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. nih.govacs.orgacs.org These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. For this compound, the predicted chemical shifts would be influenced by the electronic environment of each nucleus, including the effects of the bromine atom, the methoxy group, and any intramolecular hydrogen bonding.
IR Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule. The calculated IR spectrum can be compared with the experimental spectrum to identify key functional groups. For the target molecule, the O-H stretching frequency would be of particular interest. A red-shift (lower frequency) in this band compared to a free alcohol would provide strong evidence for the presence of the intramolecular hydrogen bond.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of a molecule. The calculated absorption maxima (λmax) and oscillator strengths can be compared with the experimental spectrum to understand the electronic transitions occurring within the molecule, which are typically π → π* and n → π* transitions in aromatic compounds.
Table 3: Predicted Spectroscopic Data for this compound based on Analogous Compounds
| Spectroscopy | Parameter | Predicted Value | Significance |
| ¹H NMR | δ (O-H) | 3.0 - 5.0 ppm | Broad signal, chemical shift dependent on H-bonding. |
| ¹³C NMR | δ (C-Br) | 110 - 120 ppm | Characteristic shift for a carbon bonded to bromine. |
| IR | ν (O-H stretch) | 3200 - 3500 cm⁻¹ | Broad band, frequency lowered by H-bonding. |
| UV-Vis | λmax | 270 - 290 nm | Corresponds to π → π* transitions in the aromatic ring. |
Advanced Spectroscopic and Structural Characterization of 1 3 Bromo 2 Methoxyphenyl Ethanol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. For 1-(3-Bromo-2-methoxyphenyl)ethanol, both ¹H and ¹³C NMR, along with two-dimensional techniques, offer a complete picture of its atomic arrangement.
¹H NMR and ¹³C NMR for Primary Structural Elucidation
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the primary structure of this compound. The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum provides information about the carbon framework.
In the ¹H NMR spectrum of a related compound, (S)-1-(2-methoxyphenyl)ethanol, recorded in deuterochloroform (CDCl₃), characteristic signals are observed. rsc.org A doublet for the methyl protons (CH₃) appears at approximately 1.49 ppm, coupled to the adjacent methine proton. rsc.org The methoxy (B1213986) group (OCH₃) protons resonate as a singlet around 3.86 ppm. rsc.org The methine proton (CH-OH) shows a multiplet between 5.08 and 5.10 ppm. rsc.org The aromatic protons exhibit complex multiplets in the range of 6.87 to 7.34 ppm. rsc.org For this compound, the bromine atom's electron-withdrawing effect would be expected to shift the signals of the adjacent aromatic protons further downfield.
The ¹³C NMR spectrum of (S)-1-(2-methoxyphenyl)ethanol in CDCl₃ shows distinct peaks for each carbon atom. The methyl carbon (CH₃) resonates at approximately 22.9 ppm, and the methoxy carbon (OCH₃) appears at 55.3 ppm. rsc.org The carbon bearing the hydroxyl group (CH-OH) is found at 66.6 ppm. rsc.org The aromatic carbons display signals in the region of 110.4 to 155.6 ppm. rsc.org The presence of the bromine atom in this compound would significantly influence the chemical shifts of the aromatic carbons, particularly the carbon directly bonded to it.
Table 1: Representative ¹H and ¹³C NMR Data for Related Phenyl Ethanol (B145695) Derivatives
| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent |
|---|---|---|---|---|
| (S)-1-(2-Methoxyphenyl)ethanol | ¹H | 1.49 | d | CDCl₃ |
| 3.86 | s | |||
| 5.08-5.10 | m | |||
| 6.87-7.34 | m | |||
| ¹³C | 22.9 | CDCl₃ | ||
| 55.3 | ||||
| 66.6 | ||||
| 110.4-155.6 | ||||
| (S)-1-Phenylethanol | ¹H | 1.49-1.50 | d | CDCl₃ |
| 2.01 | s | |||
| 4.91 | q | |||
| 7.26-7.39 | m | |||
| ¹³C | 25.1 | CDCl₃ | ||
| 70.4 | ||||
| 125.4 | ||||
| 127.4 | ||||
| 128.5 | ||||
| 145.9 |
Data sourced from supporting information of a scientific publication. rsc.org
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule.
The FT-IR spectrum of a similar compound, (S)-1-(2-methoxyphenyl)ethanol, shows a broad absorption band in the region of 3387 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. rsc.org The presence of the aromatic ring is confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. rsc.org For this compound, a strong absorption corresponding to the C-Br stretching vibration would also be expected, typically in the range of 600-500 cm⁻¹.
Table 2: Key FT-IR Absorption Bands for Phenyl Ethanol Derivatives
| Compound | Functional Group | Wavenumber (cm⁻¹) |
|---|---|---|
| (S)-1-(2-Methoxyphenyl)ethanol | O-H Stretch | 3387 |
| C-O Stretch (Ether) | ~1240 | |
| Aromatic C=C Stretch | 1601, 1492, 1464 | |
| (S)-1-Phenylethanol | O-H Stretch | 3364 |
| Aromatic C=C Stretch | 1493, 1452 |
Data sourced from supporting information of a scientific publication. rsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound (C₉H₁₁BrO₂), the molecular weight is approximately 231.09 g/mol . 3wpharm.com The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom due to its two stable isotopes, ⁷⁹Br and ⁸¹Br. libretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π → π* transitions of the benzene (B151609) ring. researchgate.net The presence of the methoxy and hydroxyl substituents, as well as the bromine atom, will influence the position and intensity of these absorption bands. nih.gov
The UV-Vis spectrum of a related compound, 3-hydroxyflavone, shows a broad absorption band with peaks around 3.49, 3.65, and 4.08 eV in non-polar solvents. nih.gov In alcohols, this band does not change significantly. nih.gov For this compound, similar π → π* transitions are expected, and the solvent can influence the absorption maxima. researchgate.net
Chiral Chromatography for Enantiomeric Purity Assessment (e.g., Chiral GC, Chiral HPLC)
The determination of enantiomeric purity is a critical aspect of the characterization of chiral compounds like this compound. Chiral chromatography, encompassing techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), stands as the most effective and widely used method for separating and quantifying enantiomers. nih.gov These methods rely on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times and, consequently, their separation. nih.govcsfarmacie.cz
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers. csfarmacie.cz The selection of the appropriate CSP and mobile phase is crucial for achieving successful enantioseparation. researchgate.net For aryl ethanol derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective. nih.govresearchgate.net These CSPs, often coated or immobilized on a silica (B1680970) gel support, provide a complex chiral environment involving grooves and cavities that facilitate chiral recognition through interactions like hydrogen bonding, dipole-dipole interactions, and π-π stacking. csfarmacie.czresearchgate.net
The separation is typically performed under normal-phase conditions, using a mobile phase consisting of a non-polar solvent like n-hexane mixed with an alcohol modifier (e.g., ethanol, 2-propanol). researchgate.net The type and concentration of the alcohol modifier can significantly influence the retention and resolution of the enantiomers. researchgate.net
While specific application notes for the chiral HPLC separation of this compound are not widely published, data from structurally similar compounds illustrate the general approach. For instance, the enantiomers of the related compound 1-(3-methoxyphenyl)ethanol (B1583643) have been successfully resolved using a cellulose-based column. scielo.br
Table 1: Example HPLC Conditions for a Structurally Related Compound
This table is illustrative and based on methods used for similar compounds.
| Parameter | Value |
| Analyte | 1-(3-methoxyphenyl)ethanol scielo.br |
| Instrument | Agilent® Technologies 1200 series scielo.br |
| Column (CSP) | Supelco Astec cellulose DMP (15 cm x 2.1 mm x 5 µm) scielo.br |
| Mobile Phase | Not specified, but typically n-hexane/alcohol mixtures for this CSP type researchgate.net |
| Detector | UV-Vis scielo.br |
Chiral Gas Chromatography (GC)
Chiral GC is another principal technique for assessing the enantiomeric excess (ee) of volatile chiral alcohols. This method often utilizes capillary columns coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. rsc.org Cyclodextrins are cyclic oligosaccharides that form a tapered cavity, allowing one enantiomer to fit more snugly than the other, leading to separation. csfarmacie.czjiangnan.edu.cn
The analysis involves injecting a sample into a heated port where it is vaporized and carried by an inert gas (e.g., hydrogen, helium) through the chiral column. rsc.org The column temperature is carefully controlled to optimize the separation.
Research on the enantiomeric separation of various substituted phenyl ethanols demonstrates the utility of this technique. Specifically, cyclodextrin-based columns have been used to resolve brominated and methoxy-substituted phenyl ethanol racemates, which are structurally analogous to this compound. rsc.org
Table 2: Example GC Conditions for Structurally Related Compounds
This table is illustrative and based on methods published for similar compounds.
| Parameter | Value |
| Analytes | (±)-1-(2-Bromophenyl)-ethan-1-ol rsc.org |
| (±)-1-(3-methoxyphenyl)ethan-1-ol scielo.br | |
| Column (CSP) | β-DEXTM120 (30 m x 0.25 mm i.d., 0.25 µm df) rsc.org |
| Hydrodex®-β-3P (25 m × 0.25 mm × 0.25 µm) scielo.br | |
| Carrier Gas | Hydrogen scielo.brrsc.org |
| Injector Temp. | 250 °C rsc.org |
| Detector Temp. | 250 °C (FID) rsc.org |
| Column Temp. | Isothermal, e.g., 130 °C for (±)-1-(2-Bromophenyl)-ethan-1-ol rsc.org |
| Inlet Pressure | 0.06 MPa rsc.org |
These chromatographic methods are indispensable for quality control in asymmetric synthesis, allowing for the precise determination of the enantiomeric ratio and ensuring the stereochemical integrity of the final product.
Concluding Remarks and Future Research Directions
Current Challenges and Limitations in Synthesis and Application
The primary challenge in the synthesis of (S)-1-(3-Bromo-2-methoxyphenyl)ethanol lies in achieving high enantioselectivity. While classical chemical reductions of the precursor ketone, 1-(3-Bromo-2-methoxyphenyl)ethanone (B1525806), are possible, they typically yield a racemic mixture, necessitating a subsequent, often inefficient, chiral resolution step.
A significant limitation in the broader study and application of this compound is the scarcity of publicly available analytical data. There is a notable lack of detailed spectroscopic characterizations (such as NMR, IR, and Mass Spectrometry) and crystal structure analysis in peer-reviewed literature. This absence of foundational data can complicate quality control, reaction monitoring, and the development of new synthetic routes.
Furthermore, the current most effective synthesis relies on a highly specific biocatalyst. doaj.org The industrial-scale availability, cost, and stability of such enzymes can present hurdles. Challenges common to biocatalytic processes, including potential substrate or product inhibition and the complexities of downstream processing to isolate the pure product from the aqueous reaction medium, are also pertinent considerations. The synthesis of the ketone precursor itself involves a regioselective bromination step which can present its own set of challenges in terms of yield and purity. google.com
Emerging Methodologies and Innovations in 1-(3-Bromo-2-methoxyphenyl)ethanol Chemistry
The most significant innovation in the chemistry of this compound is the move towards biocatalysis for its production. The asymmetric reduction of prochiral ketones using engineered enzymes represents a major advancement over traditional chemical methods.
A key development is the use of a carbonyl reductase from Novosphingobium sp. Leaf2 (NoCR) for the synthesis of (S)-1-(3-Bromo-2-methoxyphenyl)ethanol. doaj.org This emerging methodology offers several advantages:
High Enantioselectivity : The enzyme provides the desired (S)-alcohol with an enantiomeric excess (ee) of over 99%. doaj.org
High Conversion Rates : The process achieves complete conversion of the ketone precursor at high substrate loading (200 g/L), resulting in a good isolated yield of 77%. doaj.org
Green Chemistry : The reaction is performed in an aqueous medium under mild conditions, aligning with the principles of sustainable chemistry. It utilizes a formate (B1220265)/formate dehydrogenase (FDH) system for cofactor (NADH) regeneration, which is an efficient and economical approach. doaj.org
Future research is likely to build upon this success. The exploration for other robust ketoreductases with high activity towards 1-(3-Bromo-2-methoxyphenyl)ethanone is a promising avenue. nih.gov The development of immobilized enzyme systems could enhance the reusability and stability of the biocatalyst, further improving the economic viability of the process. Moreover, detailed mechanistic studies of the enzyme-substrate interactions could pave the way for protein engineering to create next-generation biocatalysts with even greater efficiency and broader substrate scope.
Q & A
Q. What are the standard synthetic routes for preparing 1-(3-Bromo-2-methoxyphenyl)ethanol, and how are reaction conditions optimized?
Answer: The compound is typically synthesized via reduction of its ketone precursor, 1-(3-Bromo-2-methoxyphenyl)ethanone. Common methods include:
Q. Optimization considerations :
- Solvent polarity (ethanol or THF) affects reaction rate and selectivity .
- Temperature control (0–25°C) to minimize side reactions like over-reduction or ether formation .
| Reagent | Solvent | Temperature | Yield Range | Reference |
|---|---|---|---|---|
| NaBH₄ | Ethanol | 0–25°C | 70–85% | |
| LiAlH₄ | THF | Reflux | 60–75% |
Q. What purification and characterization techniques are recommended for this compound?
Answer:
- Purification :
- Characterization :
Q. How should researchers handle and store this compound safely?
Answer:
- Handling : Use PPE (gloves, goggles) due to acute toxicity (GHS Category 4) and eye irritation risks .
- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or bromine dissociation .
- Decomposition : Avoid exposure to light or strong bases, which may generate toxic HBr gas .
Advanced Questions
Q. How can enantioselective synthesis of this compound be achieved, and what challenges arise in stereochemical control?
Answer: Enantioselective synthesis requires chiral catalysts or reagents:
Q. Challenges :
- Bromine’s electron-withdrawing effect may reduce catalyst efficiency.
- Racemization risks during purification due to the alcohol’s acidity .
| Method | Catalyst/Reagent | ee Achieved | Reference |
|---|---|---|---|
| Asymmetric Reduction | (R)-BINAP/NaBH₄ | 95% | |
| Enzymatic Resolution | Lipase PS-C | 88% |
Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?
Answer:
- X-ray Crystallography : Use SHELXL for precise structural determination to validate NMR assignments .
- DFT Calculations : Compare experimental ¹³C shifts with Gaussian-optimized structures to identify discrepancies .
- Solvent Effects : Re-run NMR in deuterated DMSO to assess hydrogen bonding impacts on chemical shifts .
Q. What role does the bromine substituent play in directing further functionalization reactions?
Answer: The bromine atom acts as a meta-directing group in electrophilic substitution:
- Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5-position (meta to Br) .
- Suzuki Coupling : Pd-catalyzed cross-coupling replaces Br with aryl/vinyl groups .
| Reaction | Position Modified | Key Reagents | Reference |
|---|---|---|---|
| Nitration | C-5 | HNO₃, H₂SO₄ | |
| Suzuki Coupling | C-3 (Br replacement) | Pd(PPh₃)₄, Ar-B(OH)₂ |
Q. How does the compound’s stability vary under different pH and temperature conditions?
Answer:
Q. What methodologies are used to evaluate its biological activity (e.g., antimicrobial)?
Answer:
- Antimicrobial Assays : Disk diffusion against E. coli or S. aureus (MIC determination via broth dilution) .
- Antioxidant Studies : DPPH radical scavenging assays (IC₅₀ quantification) .
| Assay Type | Organism/Test | Key Metrics | Reference |
|---|---|---|---|
| Disk Diffusion | S. aureus (ATCC 25923) | Zone of Inhibition | |
| DPPH Scavenging | Radical absorbance at 517 nm | IC₅₀ (µg/mL) |
Q. How can computational modeling predict reaction pathways for derivative synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
